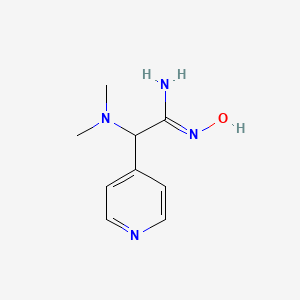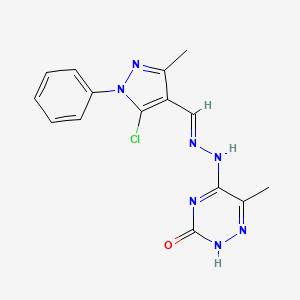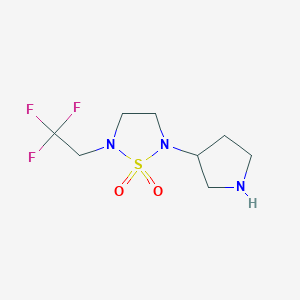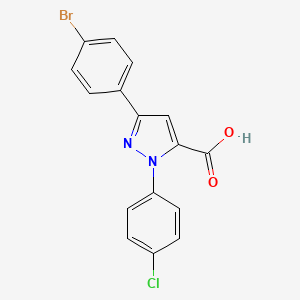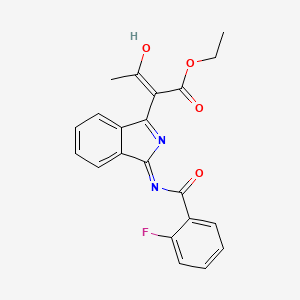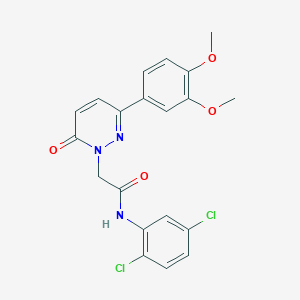
Pyrimidine-4,6(3H,5H)-dione, 2-butylthio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylthio)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of a pyrimidine derivative with a butylthio group. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(butylthio)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position where the butylthio group is attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(butylthio)pyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione.
2-mercaptopyrimidine: Another pyrimidine derivative with a thiol group at the 2-position.
2-methylthio-1H,5H-pyrimidine-4,6-dione: A compound with a similar structure but with a methylthio group instead of a butylthio group.
Uniqueness
2-(butylthio)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the butylthio group, which imparts distinct chemical properties and potential biological activities. Its lipophilicity and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
2-butylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-13-8-9-6(11)5-7(12)10-8/h2-5H2,1H3,(H,9,10,11,12) |
InChIキー |
LBKAKWRUCNPSNV-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC(=O)CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
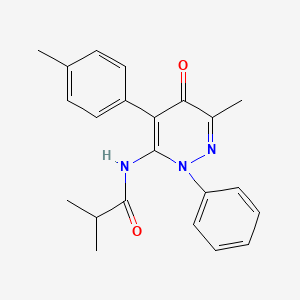
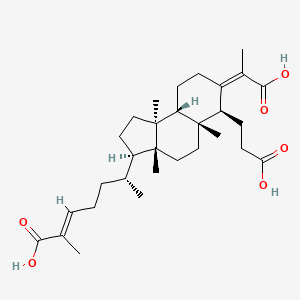
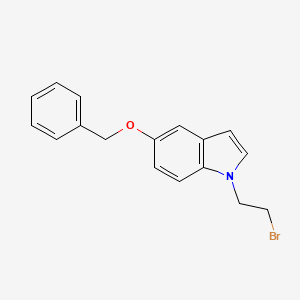

![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
